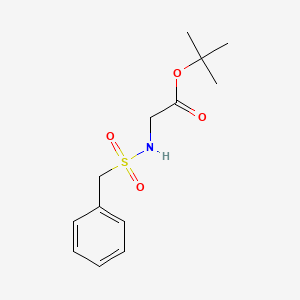

Tert-butyl 2-(phenylmethylsulfonamido)acetate

説明

特性

IUPAC Name |

tert-butyl 2-(benzylsulfonylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S/c1-13(2,3)18-12(15)9-14-19(16,17)10-11-7-5-4-6-8-11/h4-8,14H,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMJINVPLYROQSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CNS(=O)(=O)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672830 | |

| Record name | tert-Butyl N-(phenylmethanesulfonyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015856-04-8 | |

| Record name | tert-Butyl N-(phenylmethanesulfonyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Laboratory Synthesis Route

The primary synthetic route for this compound involves a nucleophilic substitution reaction between tert-butyl bromoacetate and benzylsulfonamide in the presence of a base. The reaction is typically conducted in an organic solvent such as acetonitrile under elevated temperatures to facilitate the formation of the desired sulfonamido ester.

- Reactants : tert-butyl bromoacetate and benzylsulfonamide

- Base : Potassium carbonate (K2CO3) or similar bases to deprotonate the sulfonamide and promote nucleophilic attack

- Solvent : Acetonitrile or other polar aprotic solvents

- Temperature : Elevated, optimized to balance reaction rate and selectivity

- Reaction Type : Nucleophilic substitution (SN2) at the alkyl bromide site

This method yields this compound with satisfactory purity, suitable for further chemical transformations or biological studies.

Related Preparation of Tert-butyl Esters

The preparation of tert-butyl esters, such as tert-butyl acetate, is relevant as tert-butyl bromoacetate (a key starting material) is often synthesized via esterification processes involving tert-butyl alcohol and acetic acid derivatives. Advanced methods for tert-butyl ester synthesis include:

- Acid/Alkene Method : Reacting acetic acid with isobutylene in the presence of strong acid ion exchange resin catalysts

- Polymerization Inhibition : Use of polymerization inhibitors (e.g., phenols, diphenols, benzoquinones, phenothiazine compounds, hydroxylamine compounds, and piperidine derivatives) to prevent isobutylene polymerization during esterification, improving selectivity and simplifying purification.

These methods ensure high-quality tert-butyl esters that serve as precursors in the synthesis of this compound.

Data Tables and Research Findings

Synthetic Route and Reaction Conditions Summary

| Parameter | Description |

|---|---|

| Reactants | tert-butyl bromoacetate, benzylsulfonamide |

| Base | Potassium carbonate (K2CO3) |

| Solvent | Acetonitrile |

| Temperature | Elevated (typically 50–80 °C) |

| Reaction Type | Nucleophilic substitution (SN2) |

| Reaction Time | Optimized for maximum yield |

| Product Molecular Formula | C13H19NO4S |

| Molecular Weight | 285.36 g/mol |

Industrial Esterification Process for tert-Butyl Esters (Relevant to Precursor Synthesis)

| Parameter | Range / Details |

|---|---|

| Raw Materials | Acetic acid and isobutylene-containing C4 feedstock |

| Catalyst | Strong acid ion exchange resin (e.g., QRE-01) |

| Polymerization Inhibitors | Phenols, diphenols, benzoquinones, phenothiazine, hydroxylamine, piperidine derivatives |

| Temperature | 30–100 °C (optimal 50–80 °C) |

| Pressure | 0.5–2.0 MPa (optimal 0.7–1.5 MPa) |

| Molar Ratio (Acetic acid:Isobutylene) | 1.1:1 to 2:1 (excess acetic acid to reduce polymerization) |

| Polymerization Inhibitor Dosage | 0.0005%–0.002% by weight of acetic acid |

| Reaction Time | Approximately 1 hour |

| Outcome | Improved selectivity and reduced polymer by-products |

Research Findings on Polymerization Inhibitors in Esterification

- Use of combined polymerization inhibitors (e.g., benzoquinones with piperidine derivatives) significantly reduces by-product formation and improves tert-butyl ester selectivity compared to single inhibitors.

- Optimal inhibitor ratios and dosages have been established to balance reaction efficiency and polymer suppression.

- Addition of water or trimethyl carbinol can suppress polymerization but may increase unwanted by-products, affecting overall selectivity.

Analytical Notes on Preparation

- The nucleophilic substitution approach for this compound is straightforward, relying on well-understood organic synthesis principles.

- Reaction conditions such as solvent polarity, base strength, and temperature critically influence the yield and purity.

- Industrial synthesis of tert-butyl esters, a key precursor, involves advanced catalytic and inhibition strategies to prevent polymerization, a common challenge with isobutylene-containing feedstocks.

- The integration of polymerization inhibitors is a significant advancement, enabling higher selectivity and easier downstream processing.

- Although direct industrial synthesis data for this compound is limited, extrapolation from related esterification processes provides valuable insights for scale-up.

化学反応の分析

Types of Reactions

Tert-butyl 2-(phenylmethylsulfonamido)acetate can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Alcohols.

Substitution: Various derivatives depending on the nucleophile used.

科学的研究の応用

Tert-butyl 2-(phenylmethylsulfonamido)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of tert-butyl 2-(phenylmethylsulfonamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .

類似化合物との比較

Chemical Identity :

Structural Features :

- Contains a sulfonamido (-SO₂NH-) group linked to a phenylmethyl moiety and a tert-butyl ester.

Comparison with Structurally Similar Compounds

tert-Butyl 2-{[5-(4-Cyanophenyl)pyridin-3-yl]sulfonyl}acetate

- Formula : C₁₈H₁₈N₂O₄S

- Key Differences: Replaces the phenylmethylsulfonamido group with a pyridinylsulfonyl moiety and a 4-cyanophenyl substituent. Crystal Structure: Monoclinic (space group P2₁/c), with a dihedral angle of 33.71° between aromatic rings. Exhibits intramolecular C–H···O hydrogen bonds (S(6) ring) and intermolecular π-π stacking . Synthesis: Involves Suzuki coupling and Boc protection, highlighting reactivity differences due to the pyridine ring . Applications: Designed for liquid crystal materials and bioactive heterocycles, leveraging the cyanophenyl group’s electronic properties .

tert-Butyl 2-[(Cyclopropylmethyl)amino]acetate Hydrochloride

- Formula: Not explicitly provided, but contains a cyclopropylmethylamino group.

- Key Differences: Substitutes the sulfonamido group with an amino group and incorporates a cyclopropyl ring. Applications: Used in pharmaceuticals and material science as a versatile building block .

tert-Butyl 2-(4-Bromophenyl)acetate

tert-Butyl 2-(1,3-Benzoxazol-2-ylsulfanyl)acetate

- Formula: C₁₃H₁₅NO₃S

- Key Differences :

Comparative Analysis Table

| Compound | Functional Group | Molecular Weight (g/mol) | Key Structural Features | Applications |

|---|---|---|---|---|

| This compound | Sulfonamido | 293.36 | Phenylmethyl, tert-butyl ester | Pharmaceutical intermediate |

| tert-Butyl 2-{[5-(4-cyanophenyl)pyridin-3-yl]sulfonyl}acetate | Sulfonyl, cyanophenyl | 358.40 | Pyridine ring, π-π stacking | Liquid crystals, bioactive materials |

| tert-Butyl 2-[(cyclopropylmethyl)amino]acetate HCl | Amino, cyclopropyl | N/A | Hydrochloride salt, strained ring | Drug development |

| tert-Butyl 2-(4-bromophenyl)acetate | Bromophenyl | 271.15 | Bromine substituent | Glucagon receptor antagonists |

| tert-Butyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate | Benzoxazole sulfanyl | 265.33 | Thioether, heterocyclic ring | Not specified |

Research Findings and Insights

Crystallographic Differences

- The pyridinylsulfonyl derivative exhibits a monoclinic crystal system with extensive hydrogen bonding (C–H···O/N) and π-π interactions, absent in the target compound due to its simpler sulfonamido structure .

- Impact : Crystal packing influences solubility and melting points, critical for material science applications.

生物活性

Tert-butyl 2-(phenylmethylsulfonamido)acetate is a sulfonamide derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its structural features, which include a tert-butyl group and a phenylmethylsulfonamide moiety, contributing to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biomolecular targets. Research indicates that sulfonamide compounds can inhibit the activity of various enzymes, particularly those involved in metabolic pathways. The mechanism often involves the formation of covalent bonds with nucleophilic sites on proteins, potentially altering their function and leading to therapeutic effects.

Inhibitory Effects

Studies have shown that this compound exhibits inhibitory effects on certain enzymes, including carbonic anhydrases and other sulfonamide-sensitive targets. The compound's efficacy as an enzyme inhibitor suggests its potential application in treating conditions where enzyme modulation is beneficial, such as in cancer therapy or metabolic disorders.

Case Studies and Research Findings

- Antimicrobial Activity : In vitro studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion assays.

- Anticancer Properties : Preliminary studies indicate potential anticancer activity, particularly in cell lines associated with breast and colon cancer. The compound's ability to induce apoptosis in these cell lines suggests it may interfere with critical signaling pathways involved in cell proliferation.

- Pharmacokinetics : Investigations into the pharmacokinetic profile of this compound reveal moderate absorption and distribution characteristics, with bioavailability influenced by its lipophilicity due to the tert-butyl group. Further studies are needed to fully elucidate its metabolic pathways and elimination routes.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Tert-butyl 2-(4-aminophenyl)acetate | Amino acid derivative | Moderate anticancer activity |

| Sulfanilamide | Classic sulfonamide | Broad-spectrum antibacterial effects |

| Acetazolamide | Carbonic anhydrase inhibitor | Used for glaucoma and epilepsy |

This table highlights how structural variations can influence biological activity, emphasizing the unique position of this compound within this context.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing tert-butyl 2-(phenylmethylsulfonamido)acetate with high purity?

- Methodological Answer : A two-step approach is typical:

Sulfonamide Formation : React phenylmethylsulfonamide with bromoacetyl-tert-butyl ester in anhydrous THF using triethylamine as a base. Monitor completion via TLC (hexane/ethyl acetate 3:1).

Purification : Use silica gel column chromatography (gradient elution with hexane/ethyl acetate) to isolate the product. Confirm purity via HPLC (>98%) and NMR (absence of unreacted starting material).

- Critical Considerations : Ensure inert atmosphere (N₂/Ar) to prevent tert-butyl ester hydrolysis. Adapt protocols from analogous sulfonamide-acetate syntheses .

Q. Which spectroscopic techniques are essential for characterizing This compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm ester (δ ~1.4 ppm for tert-butyl), sulfonamide (δ ~3.1–3.3 ppm for CH₂-SO₂), and aromatic protons (δ ~7.2–7.5 ppm). Compare with calculated shifts using DFT-based tools.

- IR Spectroscopy : Identify ester C=O (~1740 cm⁻¹) and sulfonamide S=O (~1350–1150 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error.

- Elemental Analysis : Validate C/H/N/S ratios (±0.4% tolerance).

Q. How should researchers handle safety and storage of This compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use P95 respirators if airborne particles are generated during milling .

- Storage : Under inert gas (Ar) at –20°C in amber vials to prevent ester hydrolysis and photodegradation.

- Waste Disposal : Segregate organic waste and avoid drainage systems. Consult institutional guidelines for sulfonamide disposal .

Advanced Research Questions

Q. How can crystallographic data contradictions in tert-butyl sulfonamido esters be resolved?

- Methodological Answer :

- Data Collection : Use high-resolution single-crystal X-ray diffraction (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Employ SHELXL for structure solution. Address thermal parameter discrepancies (e.g., U<sup>eq</sup> > 0.08 Ų) by re-examizing hydrogen bonding and torsional restraints .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements. Compare bond lengths/angles with similar structures (e.g., tert-butyl 2-methyl-2-(4-nitrobenzoyl)propanoate: C–C = 1.54 Å ±0.01) .

Q. What experimental designs evaluate the stability of This compound under acidic/basic conditions?

- Methodological Answer :

- Kinetic Studies : Dissolve 10 mg of compound in 1 mL of buffered solutions (pH 1–13) at 25°C. Monitor degradation via HPLC at 254 nm.

- Degradation Products : Isolate intermediates (e.g., hydrolyzed acetic acid derivatives) using SPE cartridges and characterize via LC-MS.

- Control Experiments : Include inert solvents (e.g., DMSO) to differentiate pH-driven vs. solvent-mediated degradation.

Q. How can mechanistic studies probe the reactivity of the sulfonamide group in This compound?

- Methodological Answer :

- Nucleophilic Substitution : React with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃. Track sulfonamide deprotonation via <sup>1</sup>H NMR (disappearance of NH signal at δ ~5.5 ppm).

- Computational Modeling : Use Gaussian 16 to calculate activation barriers for sulfonamide reactions. Compare with experimental kinetics (Eyring plots).

- Cross-Validation : Pair DFT results with Hammett σ values for substituent effects on reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。